S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate
Description
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate: is a chemical compound with the molecular formula C₁₄H₁₄N₄O₄S₂ and a molecular weight of 366.422 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfamoyl group, and a carbamothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
5433-33-0 |
|---|---|
Molecular Formula |
C14H14N4O4S2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate |
InChI |
InChI=1S/C14H14N4O4S2/c15-14(20)23-9-13(19)17-10-4-6-11(7-5-10)24(21,22)18-12-3-1-2-8-16-12/h1-8H,9H2,(H2,15,20)(H,16,18)(H,17,19) |
InChI Key |
CDYGABFPNWILRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(pyridin-2-ylsulfamoyl)aniline with ethyl 2-oxo-2-(pyridin-2-yl)acetate under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate can be compared with other similar compounds, such as:
S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)phenyl]amino]ethyl hydrogen carbonimidothioate: This compound has a similar structure but differs in the presence of a hydrogen carbonimidothioate group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound is an intermediate in the synthesis of S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate and shares some structural similarities.
The uniqueness of S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
